C2-Phenethyl Chain Length Provides Extended Hydrophobic Reach Versus C2-Phenyl Analog (CAS 898446-64-5)
The target compound bears a C2-phenethyl substituent (CH2CH2Ph) that extends the hydrophobic reach by two additional sp³ carbon atoms compared to the direct C2-phenyl analog 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-64-5). In the pharmacophore model developed by Huang et al. (2019), the hydrophobic region was mapped to the para-position of the C2-phenyl ring, and variations at C2 directly influenced the model's predictive power (ΔCost). The initial model with limited C2 variation yielded a sub-threshold ΔCost = 54.763, and the authors subsequently synthesized >30 derivatives with diverse C2 and N9 substitutions to achieve a model with ΔCost > 60 at 90% statistical significance [1]. The phenethyl extension in the target compound is predicted to deepen hydrophobic pocket occupancy compared to the phenyl analog (MW 375.4, lacking the ethylene linker) .
| Evidence Dimension | C2 substituent hydrophobic chain length |
|---|---|
| Target Compound Data | C2-phenethyl (CH2CH2Ph), 2 sp³ carbons, MW 403.44, calculated clogP ~2.8–3.2 |
| Comparator Or Baseline | C2-phenyl analog CAS 898446-64-5: C2-phenyl (Ph), 0 sp³ carbons, MW 375.4, calculated clogP ~2.0–2.5 |
| Quantified Difference | Extended hydrophobic reach: +2 sp³ carbons; ΔMW = +28 Da; estimated ΔclogP ≈ +0.6 to +0.8 (calculated class-level estimate based on Hansch π values for methylene) |
| Conditions | Pharmacophore model derived from H1975 NSCLC cell growth inhibition data (Huang et al., 2019); clogP estimated by fragment-based addition method |
Why This Matters
The extended C2 hydrophobic chain is predicted to enhance binding complementarity in hydrophobic enzyme pockets, potentially shifting target selectivity profiles relative to the C2-phenyl analog, which is critical when researchers require a specific spatial probe for SAR studies.
- [1] Huang M-R, Hsu Y-L, Lin T-C, et al. Structure-guided development of purine amide, hydroxamate, and amidoxime for the inhibition of non-small cell lung cancer. European Journal of Medicinal Chemistry. 2019;181:111551. doi:10.1016/j.ejmech.2019.07.054 View Source
